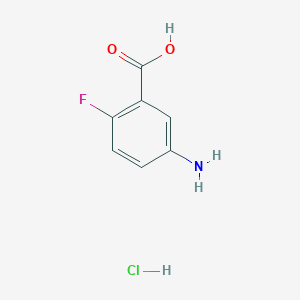

3-Amino-6-fluorobenzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

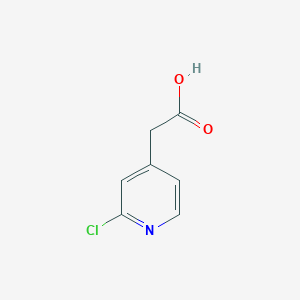

The molecular formula of 3-Amino-6-fluorobenzoic acid hydrochloride is C7H7ClFNO2 . The InChI code is 1S/C7H6FNO2.ClH/c8-5-2-1-4 (7 (10)11)3-6 (5)9;/h1-3H,9H2, (H,10,11);1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-6-fluorobenzoic acid hydrochloride include a molecular weight of 191.59 and a melting point of 240-242°C . It is a solid with an off-white appearance .Aplicaciones Científicas De Investigación

Fluorometric Analysis

Research by K. Imai and Yoshihiko Watanabe (1981) demonstrated the superior reactivity and fluorescence yield of secondary amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) compared to its chloro and bromo analogs. This method, enhanced by adjusting the medium to around pH 1 with hydrochloric acid, allows for the sensitive determination of secondary amino acids such as proline, hydroxyproline, and sarcosine. This technique's application in analytical chemistry highlights the potential of fluorinated compounds in enhancing detection limits and specificity in fluorometric analysis Imai & Watanabe, 1981.

Antitumor Activity

L. Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole bearing different substituents on the phenyl ring, including amino, dimethylamino, or fluoro, as the corresponding hydrochloride salts. These compounds exhibited cytostatic activities against various malignant human cell lines, suggesting the potential application of fluorinated benzothiazoles in developing new antitumor agents Racané et al., 2006.

Antifungal Activity

A study by Guang-Fang Xu et al. (2007) on the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives revealed their significant antifungal activities. These compounds, derived from 2-amino-5-fluorobenzoic acid, showed high inhibitory effects against various fungi, indicating their potential as new antifungal agents Xu et al., 2007.

Radiopharmaceutical Development

F. Wagner, J. Ermert, and H. Coenen (2009) explored the synthesis of 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA) via isotopic exchange for use as a radiopharmaceutical in PET imaging. This novel synthesis method offers a more efficient and potentially automatable approach to producing 6-18F-fluoro-l-DOPA, highlighting the role of fluorinated compounds in advancing diagnostic imaging technologies Wagner, Ermert, & Coenen, 2009.

Safety and Hazards

3-Amino-6-fluorobenzoic acid hydrochloride is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . It should be handled with care, avoiding contact with skin and eyes, and not be ingested or inhaled . It should be stored in a well-ventilated place, with the container kept tightly closed .

Propiedades

IUPAC Name |

5-amino-2-fluorobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAQLLHDUVUFFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647442 |

Source

|

| Record name | 5-Amino-2-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-fluorobenzoic acid hydrochloride | |

CAS RN |

130047-15-3 |

Source

|

| Record name | Benzoic acid, 5-amino-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130047-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)